molecular formula C6H6F2N2S B12848839 2-((Difluoromethyl)thio)-4-methylpyrimidine

2-((Difluoromethyl)thio)-4-methylpyrimidine

Cat. No.: B12848839
M. Wt: 176.19 g/mol
InChI Key: OOLSKYNBTRMLCQ-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)thio)-4-methylpyrimidine is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic transfer of a difluoromethyl group using commercially available reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)-4-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethylthio group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-((Difluoromethyl)thio)-4-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)thio)-4-methylpyrimidine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the difluoromethylthio group. This group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Difluoromethyl)thio)-4-methylpyrimidine is unique due to its specific combination of a pyrimidine ring with a difluoromethylthio group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6F2N2S

Molecular Weight

176.19 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-4-methylpyrimidine

InChI

InChI=1S/C6H6F2N2S/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3

InChI Key

OOLSKYNBTRMLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC(F)F

Origin of Product

United States

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